N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and the pyrazole ring structure contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several key steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluoronicotinic acid.
Hydrazinolysis and Intramolecular Substitution: This step involves the conversion of 2-chloro-5-fluoronicotinic acid to 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol through hydrazinolysis and intramolecular substitution.
N-1 Benzylation: The next step is the N-1 benzylation of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol to obtain 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.
Cyanation: Finally, the compound undergoes Pd-catalyzed cyanation to form the desired product
Chemical Reactions Analysis
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Cyanation: As mentioned in the preparation methods, Pd-catalyzed cyanation is a key reaction in its synthesis
Scientific Research Applications
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Cancer Research: It has shown promise as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cancer cell proliferation and differentiation.
Drug Design: The compound serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolo[3,4-b]pyridine derivatives:
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound is a key intermediate in the synthesis of vericiguat and shares a similar core structure
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs) and have applications in cancer therapy.
The unique combination of fluorine atoms and the pyrazole ring structure in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C20H19FN6O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19FN6O/c1-12-8-16(18-13(2)25-26(3)19(18)23-12)20(28)24-15-9-22-27(11-15)10-14-6-4-5-7-17(14)21/h4-9,11H,10H2,1-3H3,(H,24,28) |
InChI Key |
KGMYJMYKUNHIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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